molecular formula C16H12BrN3O4S B2593046 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886921-16-0

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2593046
CAS No.: 886921-16-0
M. Wt: 422.25
InChI Key: FAORPRJGEAEUGA-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Attachment of the benzamide group: This step involves the reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The methylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide using suitable reagents.

    Coupling reactions: The benzamide group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide include other benzamide derivatives and oxadiazole-containing compounds. These compounds may share similar chemical properties and reactivity but can differ in their biological activity and applications. For example:

    2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide:

Properties

IUPAC Name

2-bromo-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-9-5-3-7-11(13)15-19-20-16(24-15)18-14(21)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAORPRJGEAEUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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